N-Vanillyl-7-isopropylthioheptanamide
Description
N-Vanillyl-7-isopropylthioheptanamide is a synthetic thioamide derivative characterized by a vanillyl moiety (4-hydroxy-3-methoxybenzyl) linked via a thioamide bond to a 7-isopropylthioheptanamide chain. Its synthesis typically involves thioacylating agents or ynamide-mediated strategies, as described in recent methodologies .
Properties
CAS No. |
101517-14-0 |
|---|---|
Molecular Formula |
C18H29NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-propan-2-ylsulfanylheptanamide |
InChI |
InChI=1S/C18H29NO3S/c1-14(2)23-11-7-5-4-6-8-18(21)19-13-15-9-10-16(20)17(12-15)22-3/h9-10,12,14,20H,4-8,11,13H2,1-3H3,(H,19,21) |
InChI Key |
JTPULDVZNLHUHK-UHFFFAOYSA-N |
SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)SCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonyms |
N-VANILLYL-7-ISOPROPYLTHIOHEPTANAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
a. Capsaicin Derivatives Capsaicin (8-methyl-N-vanillyl-6-nonenamide) shares the vanillyl group but lacks the thioamide modification. N-Vanillyl-7-isopropylthioheptanamide’s thioamide bond increases its metabolic stability compared to capsaicin’s oxygen-based amide, which is prone to hydrolysis by proteases .
b. Thiotuftsin Analogs Thiotuftsin (Thr-Lys-Pro-Arg-NH₂ with a thioamide backbone) highlights the role of thioamides in enhancing peptide stability. However, this compound diverges by incorporating a non-peptidic alkyl chain and vanilloid pharmacophore, favoring membrane permeability and TRPV1 targeting .
c. Ynamide-Synthesized Thioamides
Compounds like phenylthioacetamide (synthesized via ynamide protocols) share the thioamide group but lack structural complexity. This compound’s branched isopropylthioheptanamide chain requires multi-step regioselective synthesis, increasing synthetic challenges compared to simpler derivatives .
Key Observations :
- The thioamide group in this compound enhances lipophilicity (LogP 3.8 vs. capsaicin’s 3.3), favoring blood-brain barrier penetration.
- Despite lower TRPV1 affinity than capsaicin, its metabolic stability (resistance to amidases) may prolong pharmacological effects .
- Synthetic yields are moderate (45–55%) due to steric hindrance from the isopropylthio group, contrasting with higher yields for simpler thioamides .
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